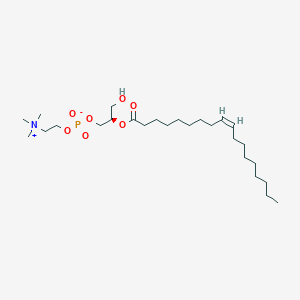

2-Oleoyl-sn-glycero-3-phosphocholine

Beschreibung

Eigenschaften

IUPAC Name |

[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULIDBRAXVDKBU-PTGWMXDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647292 |

Source

|

| Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22248-65-3 |

Source

|

| Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(0:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of 2-Oleoyl-sn-glycero-3-phosphocholine

Abstract

2-Oleoyl-sn-glycero-3-phosphocholine is a specific lysophosphatidylcholine (LPC), a class of signaling molecules derived from the hydrolysis of phosphatidylcholines.[1][2] Its precise chemical architecture—comprising a glycerol backbone, a single oleoyl acyl chain at the stereospecifically defined second position, and a polar phosphocholine head group—dictates its physicochemical properties and biological functions. This guide provides a comprehensive deconstruction of its molecular structure, discusses its inherent isomerism, and outlines the analytical methodologies employed for its structural verification. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this important bioactive lipid.

Part 1: Deconstruction of the Molecular Architecture

The structure of 2-Oleoyl-sn-glycero-3-phosphocholine can be systematically understood by examining its three fundamental components: the glycerol backbone, the oleoyl acyl chain, and the phosphocholine head group.

The Glycerol Backbone and Stereospecificity (sn)

The foundation of the molecule is a three-carbon glycerol backbone. The nomenclature "sn" stands for stereospecific numbering , a critical convention established by the IUPAC-IUB Commission on Biochemical Nomenclature to unambiguously define the stereochemistry of glycerol-based lipids.[3][4]

In this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group on the central carbon atom (C-2) pointing to the left. The carbon atom at the top is then designated C-1, the middle C-2, and the bottom C-3.[3][5] The prefix "sn" ensures that the molecule's absolute configuration is clear, which is vital as enzymes in biological systems often exhibit high stereospecificity.[6] For 2-Oleoyl-sn-glycero-3-phosphocholine, this means the oleoyl group is attached to the second carbon (sn-2) and the phosphocholine group to the third carbon (sn-3), leaving a free hydroxyl group at the first position (sn-1).

Caption: IUPAC/IUBMB stereospecific numbering (sn) of the glycerol backbone.

The Oleoyl Acyl Chain at sn-2

Attached to the sn-2 position of the glycerol backbone via an ester linkage is an oleoyl group. This acyl chain is derived from oleic acid, which is an 18-carbon monounsaturated omega-9 fatty acid. Its systematic name is (Z)-octadec-9-enoic acid. The key features of this chain are:

-

Chain Length: 18 carbon atoms.

-

Unsaturation: A single double bond located between the 9th and 10th carbon atoms from the carboxyl end.

-

Geometry: The double bond is in a cis (or 'Z') configuration, which introduces a distinct kink or bend in the hydrocarbon chain. This bend is crucial as it disrupts the tight packing that would be possible with a saturated chain, thereby increasing the fluidity of membranes containing this lipid.

The shorthand notation for this specific structure is often written as LPC (18:1(9Z)/0:0), indicating an oleoyl group at one position and no acyl chain at the other.[7]

The Phosphocholine Head Group at sn-3

The sn-3 position of the glycerol is esterified to a phosphate group, which in turn is linked to a choline molecule. This entire moiety, phosphocholine , forms the polar, hydrophilic head of the molecule. It consists of:

-

A negatively charged phosphate group (PO₄⁻) at physiological pH.

-

A positively charged quaternary ammonium group from the choline ([N(CH₃)₃]⁺).

The presence of both a negative and a positive charge makes the phosphocholine head group zwitterionic, yet it carries no net charge. This highly polar head group is responsible for the molecule's interaction with aqueous environments.

Caption: Core components of 2-Oleoyl-sn-glycero-3-phosphocholine.

Part 2: Physicochemical Properties and Isomerism

The unique arrangement of its constituent parts gives 2-Oleoyl-sn-glycero-3-phosphocholine a distinct set of properties that are critical to its function and handling in experimental settings.

Key Physicochemical Data

The fundamental properties of this molecule are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | [(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [8][9] |

| Molecular Formula | C₂₆H₅₂NO₇P | [8] |

| Molecular Weight | 521.66 g/mol | [8] |

| Nature | Amphipathic, Zwitterionic | [1][2] |

| SMILES String | CCCCCCCC/C=C\CCCCCCCC(=O)OCOP(=O)([O-])OCC(C)C | [8] |

| InChI Key | YAMUFBLWGFFICM-PTGWMXDISA-N | [9] |

Isomerism and Acyl Migration

A crucial structural characteristic of lysophospholipids is their susceptibility to intramolecular acyl migration. The oleoyl chain at the sn-2 position is not permanently fixed. Under certain conditions, particularly in aqueous solutions, it can migrate to the more thermodynamically stable sn-1 position, creating the isomer 1-Oleoyl-sn-glycero-3-phosphocholine .[10]

This isomerization process results in an equilibrium mixture of the sn-1 and sn-2 acyl species.[10][11] The rate of this migration is dependent on factors like pH and temperature, with the lowest rate observed around pH 4-5.[10] For researchers, this means that a sample labeled as 2-Oleoyl-sn-glycero-3-phosphocholine may, unless handled under specific conditions, contain a significant percentage of the 1-oleoyl isomer. This is a critical consideration for experiments where positional specificity is key to the biological outcome.

Caption: Isomerization of 2-Oleoyl-LPC to 1-Oleoyl-LPC via acyl migration.

Part 3: Structural Elucidation and Analytical Methodologies

Confirming the precise structure of 2-Oleoyl-sn-glycero-3-phosphocholine, including the position of the oleoyl chain, requires sophisticated analytical techniques. The choice of method is driven by the need to verify molecular mass, fragmentation patterns, and the specific connectivity of atoms.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for lipid analysis. It provides information on the molecular weight and the structure of the constituent parts through fragmentation analysis.

Workflow for MS-based Structural Confirmation:

-

Ionization: The lipid sample is ionized, typically using Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI), to form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions.[12]

-

MS¹ Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the overall molecular weight (e.g., m/z 522.35 for [M+H]⁺).

-

Tandem MS (MS/MS or MSⁿ): The parent ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are diagnostic for different parts of the molecule.

-

Causality: The fragmentation pattern is predictable. A characteristic neutral loss of 59 Da (-N(CH₃)₃) or a product ion at m/z 184 (phosphocholine headgroup) are strong indicators of a phosphatidylcholine lipid.[12]

-

Validation: The loss of the oleoyl chain can also be observed, confirming the identity of the fatty acid. Differentiating between sn-1 and sn-2 isomers can be challenging but is possible through careful analysis of fragment ion intensities, though it often requires specialized MS techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive, non-destructive evidence for the placement of the acyl chain on the glycerol backbone.[13] By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), the precise atomic connectivity can be established.

Protocol for NMR-based Positional Verification:

-

Sample Preparation: The lipid is dissolved in a suitable deuterated solvent (e.g., CDCl₃/MeOD mixture).

-

¹H NMR Acquisition: A high-resolution ¹H NMR spectrum is acquired.

-

Expert Insight: The protons on the glycerol backbone are key. In 2-acyl lysophospholipids, the proton at the sn-2 position (H-2) is shifted downfield (to a higher ppm value) compared to its position in a 1-acyl isomer, due to the deshielding effect of the adjacent ester carbonyl group. The signals for the sn-1 and sn-3 methylene protons (CH₂) will also have distinct chemical shifts and coupling patterns that confirm the substitution pattern.[13][14]

-

-

¹³C NMR Acquisition: A ¹³C NMR spectrum confirms the carbon skeleton. The carbonyl carbon of the oleoyl's ester linkage will have a characteristic chemical shift (around 173 ppm). The chemical shifts of the three glycerol carbons (sn-1, sn-2, sn-3) are highly sensitive to their substitution pattern, providing conclusive evidence of the 2-oleoyl structure.[15]

-

³¹P NMR Acquisition: A ³¹P NMR spectrum can be acquired to analyze the phosphorus environment, which yields a single peak confirming the presence of the phosphate group.[13]

-

Data Analysis: By integrating the signals and analyzing the coupling constants, the structure is confirmed. This method serves as a self-validating system, as the complete set of signals must be consistent with the proposed structure and no other. For determining enantiomeric purity, derivatization with a chiral agent followed by NMR analysis can be employed to distinguish between sn-glycero-3-phosphocholine and its enantiomer.[16]

Conclusion

The structure of 2-Oleoyl-sn-glycero-3-phosphocholine is defined by a precise and stereospecific arrangement of its glycerol, oleoyl, and phosphocholine components. Its amphipathic and zwitterionic nature, combined with the structural kink imparted by the cis-double bond of the oleoyl chain, underpins its role as a bioactive signaling molecule and its behavior in lipid membranes. For the scientific community, a thorough understanding of its structure, including the potential for acyl migration to its 1-oleoyl isomer, is paramount for the accurate design and interpretation of experimental studies. The rigorous application of analytical techniques such as mass spectrometry and NMR spectroscopy is essential to validate the structural integrity and purity of this compound in research and development settings.

References

-

Lipotype GmbH. Lyso-phosphatidylcholine - Lipid Analysis. Available from: [Link]

-

LIPID MAPS. Lipid Nomenclature. Available from: [Link]

-

PubChem. 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine. Available from: [Link]

-

Wikipedia. Lysophosphatidylcholine. Available from: [Link]

-

IUPAC-IUB Commission on Biochemical Nomenclature. Nomenclature of Lipids. Available from: [Link]

-

ResearchGate. Structure of TAG molecule. sn, Stereospecific numbering position; R, fatty acid. Available from: [Link]

-

Liebisch, G., et al. Shorthand notation for lipid structures derived from mass spectrometry. Journal of Lipid Research. Available from: [Link]

-

Wikipedia. 1-Lysophosphatidylcholine. Available from: [Link]

-

ResearchGate. Structures of lysophosphatidylcholine isomers (R = acyl chain). Available from: [Link]

-

Taylor & Francis Online. Lysophosphatidylcholine – Knowledge and References. Available from: [Link]

-

PubChem. 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine. Available from: [Link]

-

ResearchGate. Structure of 2-lysophosphatidylcholine. Available from: [Link]

-

FooDB. Showing Compound 2-18:2(9Z,12Z)-lysophosphatidylcholine. Available from: [Link]

-

PubChem. Oleoyl lysophosphatidylcholine. Available from: [Link]

-

PubChem. 1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine. Available from: [Link]

-

PubChem. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. oleoyl-lysophosphatidylcholine. Available from: [Link]

-

ResearchGate. General chemical structures of a lysophosphatidylcholine (LPC), b alkyl-lysophospholipid (ALP) and c alkylphosphocholine (APC). Available from: [Link]

-

PubChem. L-Alpha-Lysophosphatidylcholine,oleoyl-d7. Available from: [Link]

- Google Patents. WO2019123015A1 - Lysophosphatidylcholine compositions.

-

D'Amelio, N., et al. An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model. Magnetic Resonance in Chemistry. Available from: [Link]

-

Korfmacher, W. A. Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. AMOLF Institutional Repository. Available from: [Link]

-

PubMed. Thermal and 13C-NMR study of the dynamic structure of 1-palmitoyl-2-oleyl-sn-glycero-3-phosphocholine and 1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine in aqueous dispersions. Available from: [Link]

-

MDPI. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Available from: [Link]

-

MDPI. An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Available from: [Link]

Sources

- 1. lipotype.com [lipotype.com]

- 2. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Lipid nomenclature Lip-1 & Lip-2 [iupac.qmul.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. LIPID MAPS [lipidmaps.org]

- 7. 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | C44H86NO8P | CID 24778825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Oleoyl-sn-glycero-3-phosphocholine | LGC Standards [lgcstandards.com]

- 9. oleoyl-lysophosphatidylcholine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. 1-Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. ir.amolf.nl [ir.amolf.nl]

- 13. mdpi.com [mdpi.com]

- 14. An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermal and 13C-NMR study of the dynamic structure of 1-palmitoyl-2-oleyl-sn-glycero-3-phosphocholine and 1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine in aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Multifaceted Role of 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) in Cell Membrane Biology and Signaling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oleoyl-sn-glycero-3-phosphocholine, an oleic acid-containing lysophosphatidylcholine (LPC 18:1), is far more than a simple metabolic intermediate of membrane phospholipids. It is a potent bioactive lipid mediator that plays critical roles in regulating the biophysical properties of cell membranes and initiating a cascade of intracellular signaling events. Arising from the enzymatic hydrolysis of phosphatidylcholine, LPC (18:1) influences membrane fluidity and curvature, and acts as a ligand for a host of receptors, including G protein-coupled receptors (GPCRs) and ion channels.[1] Its accumulation is linked to various pathophysiological states, particularly in the realms of neuropathic pain, inflammation, and metabolic diseases, making it a compelling biomarker and a strategic target for therapeutic intervention.[2][3][4] This guide provides an in-depth exploration of the synthesis, biophysical functions, and signaling pathways of LPC (18:1), offering field-proven experimental protocols for its study and contextualizing its importance for drug discovery and development.

Genesis and Metabolism of LPC (18:1): More Than a Byproduct

Lysophospholipids are generated through the de-acylation/re-acylation cycle that controls the fatty acid composition of membrane phospholipids. LPC (18:1) is primarily formed by the action of phospholipase A2 (PLA2) on phosphatidylcholine (PC), which removes the fatty acid from the sn-2 position. This process is not merely for lipid turnover; it is a tightly regulated mechanism that can be initiated by inflammatory and oxidative stress signals, leading to the localized production of bioactive LPCs.[3][5] Conversely, LPC (18:1) can be re-acylated back into PC by lysophosphatidylcholine acyltransferases (LPCATs) or further metabolized by autotaxin into lysophosphatidic acid (LPA), another potent signaling molecule.[6][7]

Figure 1: Simplified metabolic pathway of LPC (18:1).

Biophysical Impact on the Cell Membrane

The unique "inverted cone" or "wedge" shape of LPC (18:1), with its bulky phosphocholine headgroup and single oleoyl acyl chain, prevents it from packing neatly into the lipid bilayer. This structural feature is the basis of its profound effects on membrane biophysics.

-

Induction of Positive Membrane Curvature: The geometry of LPC (18:1) induces positive curvature in the membrane leaflet where it resides.[1] This property is crucial for processes involving membrane deformation, such as vesicle budding, endocytosis, and exocytosis.

-

Increased Membrane Fluidity and Permeability: The insertion of LPC (18:1) disrupts the ordered packing of neighboring diacyl phospholipids, thereby increasing membrane fluidity and lipid diffusion.[1][8] This can modulate the function of embedded membrane proteins.[1] While increased fluidity is a key function, high concentrations can lead to a detergent-like effect, increasing membrane permeability and even causing cell lysis, a property first associated with the "lyso" prefix.[9] The monounsaturated oleoyl chain in LPC (18:1) contributes more to fluidity compared to saturated counterparts.[1]

LPC (18:1) as a Key Signaling Molecule

LPC (18:1) exerts its most significant biological effects by acting as an extracellular and intracellular signaling molecule, binding to specific protein targets to initiate downstream cascades.

G Protein-Coupled Receptor (GPCR) Activation

LPC (18:1) is a known ligand for several GPCRs, which are prime targets in drug development. Its binding can trigger diverse cellular responses depending on the receptor and cell type.

| Receptor | Key Downstream Pathway | Associated Functions & Pathologies |

| GPR132 (G2A) | Gαq → Phospholipase C (PLC) → Protein Kinase C (PKC) → ERK | Neuropathic pain, inflammation, macrophage chemotaxis.[2][4] |

| GPR119 | Gαs → Adenylyl Cyclase → cAMP → Protein Kinase A (PKA) | Glucose-stimulated insulin secretion.[10][11] |

| GPR4, GPR55 | Gαq → PLC → Ca²⁺ Mobilization | Pro-inflammatory signaling, vasoprotection, immune regulation. |

| GPR40 | Gαq → PLC → Ca²⁺ Mobilization | Glucose-stimulated insulin secretion. |

A Case Study: The GPR132 Pathway in Neuropathic Pain

A compelling example of LPC (18:1) signaling is its role in neuropathic pain. Following peripheral nerve injury, levels of LPC (18:1) significantly increase in the dorsal root ganglion (DRG) and cerebrospinal fluid.[2][4] This accumulation is driven by heightened oxidative stress.[2]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. rapm.bmj.com [rapm.bmj.com]

- 3. mdpi.com [mdpi.com]

- 4. Elevated 18:1 lysophosphatidylcholine contributes to neuropathic pain in peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversity and function of membrane glycerophospholipids generated by the remodeling pathway in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of Lipid Chemistry on Membrane Fluidity: Tail and Headgroup Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysophosphatidylcholine in liposomal membranes: enhanced permeability but little effect on transfer of a water-soluble fluorescent marker into human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. pubs.acs.org [pubs.acs.org]

Synthesis of 2-Oleoyl-sn-glycero-3-phosphocholine: A Technical Guide for Researchers

Introduction

2-Oleoyl-sn-glycero-3-phosphocholine, a prominent member of the lysophosphatidylcholine (LPC) family, is a critical signaling molecule involved in a myriad of physiological and pathological processes.[1][2][3] Its role as a bioactive lipid mediator in inflammation, immune regulation, and cell signaling has made it a focal point for researchers in drug development and molecular biology.[2][4][5] The precise synthesis of this molecule with high stereochemical purity is paramount for accurate biological investigation. This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Oleoyl-sn-glycero-3-phosphocholine, offering field-proven insights and detailed protocols for its preparation.

Strategic Approaches to Synthesis: Chemical, Enzymatic, and Chemoenzymatic Pathways

The synthesis of 2-Oleoyl-sn-glycero-3-phosphocholine can be broadly categorized into three main strategies: purely chemical synthesis, enzymatic synthesis, and a hybrid chemoenzymatic approach. The choice of pathway is often dictated by the desired yield, purity, cost, and the stereochemical precision required.

1. Chemical Synthesis Pathway

The cornerstone of chemical synthesis for lysophospholipids often involves the selective acylation of a glycerol backbone. A common and effective strategy for preparing 2-Oleoyl-sn-glycero-3-phosphocholine begins with the commercially available sn-glycero-3-phosphocholine (GPC).

A key challenge in the chemical synthesis of lysophospholipids is preventing acyl migration, where the acyl group moves between the sn-1 and sn-2 positions of the glycerol backbone.[3] This can be minimized by careful control of reaction conditions and the use of appropriate protecting groups.

Diagram: Chemical Synthesis Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acylation of lysophosphatidylcholine plays a key role in the response of monocytes to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Oleoyl-sn-glycero-3-phosphocholine: Properties, Applications, and Experimental Considerations

Executive Summary

2-Oleoyl-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (LPC) family, is a pivotal single-chain phospholipid integral to cellular signaling, membrane dynamics, and the formulation of advanced drug delivery systems. Arising from the enzymatic hydrolysis of phosphatidylcholine at the sn-1 position, this molecule possesses a unique amphiphilic structure, characterized by a hydrophilic phosphocholine headgroup and a single unsaturated oleoyl acyl chain. This structure imparts distinct physicochemical properties, including detergent-like behavior in aqueous solutions and the ability to modulate the fluidity and curvature of lipid bilayers. This guide provides a comprehensive technical overview of its core properties, biological significance, and practical applications, with a focus on methodologies essential for its use in research and pharmaceutical development.

Molecular Identity and Structure

2-Oleoyl-sn-glycero-3-phosphocholine is a specific stereoisomer of oleoyl lysophosphatidylcholine. The "sn" (stereospecifically numbered) designation indicates that the oleoyl group is esterified at the second carbon of the glycerol backbone, a crucial distinction from its 1-oleoyl isomer.

-

Systematic Name: (R)-3-hydroxy-2-(oleoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate[1]

-

Common Synonyms: 2-Oleoyl-LPC, Lyso-PC(18:1), 2-LPC(18:1)

-

CAS Number: 10015-85-7 (refers to the racemic mixture, DL-dioleoylphosphatidylcholine, but often used in literature)[2][3][4]

-

Molecular Formula: C₂₆H₅₂NO₇P[1]

The molecule's amphipathic nature, with a bulky polar headgroup and a single hydrocarbon tail, gives it a conical molecular shape. This geometry is fundamental to its behavior in aqueous media and its interaction with lipid membranes.

Isomeric Considerations: Acyl Migration

A critical chemical property of lysophospholipids is the potential for acyl migration. The oleoyl group at the sn-2 position can migrate to the sn-1 position, creating an equilibrium mixture of 1-oleoyl- and 2-oleoyl-sn-glycero-3-phosphocholine. Under physiological conditions, this isomerization can be rapid, with the equilibrium heavily favoring the more stable 1-acyl isomer (approximately 90%).[5] The lowest rate of this migration occurs at a pH of 4-5.[5] Researchers must be cognizant of this phenomenon, as prolonged storage in neutral or alkaline buffers can lead to significant changes in the isomeric purity of the sample.

Physicochemical Properties

The physical and chemical characteristics of 2-Oleoyl-sn-glycero-3-phosphocholine dictate its function in both biological and synthetic systems. These properties are summarized in the table below.

| Property | Value / Description | Source(s) |

| Molecular Weight | 521.35 g/mol | [1] |

| Appearance | White to off-white amorphous or crystalline powder. May become waxy or gum-like upon moisture absorption. | [6] |

| Solubility | Soluble in chloroform, methanol, and ethanol.[6] Insoluble in water and petroleum ether.[6] | [6] |

| Melting Point (Tm) | A sharp melting point is not well-defined. As an unsaturated lysophospholipid, its gel-to-liquid crystalline transition temperature is below 0°C. Hydration should be performed above this temperature. | |

| Critical Micelle Concentration (CMC) | Not directly reported for the 2-oleoyl isomer. Inferred to be in the low micromolar (µM) range based on related compounds: 16:0 Lyso-PC (4-8.3 µM) and 18:0 Lyso-PC (0.4 µM). The CMC is the concentration above which the molecule self-assembles into micelles. | [7][8] |

| Hygroscopicity | The phosphocholine headgroup makes the molecule hygroscopic. | [6] |

| Oxidative Stability | The cis-double bond in the oleoyl chain is susceptible to peroxidation. | [1][6] |

Biological Significance and Roles

2-Oleoyl-sn-glycero-3-phosphocholine is more than a simple metabolic intermediate; it is a potent bioactive lipid with diverse physiological and pathophysiological roles.

-

Membrane Modulation: Due to its conical shape, it is a potent modulator of membrane curvature and fluidity. It can destabilize lipid bilayers, increase permeability, and promote membrane fusion or fission events. Its accumulation can lead to lysosomal destabilization by increasing the membrane's permeability to ions.[3]

-

Cell Signaling: LPCs are recognized as signaling molecules that can influence a variety of cellular processes. They have been shown to activate endothelial cells in the early stages of atherosclerosis and can act as a "find-me" signal released by apoptotic cells to attract phagocytes.[9]

-

Enzymatic Regulation: It is a product of the action of phospholipase A1 (PLA1) on phosphatidylcholine and a substrate for lysophospholipase and LPC-acyltransferase, which re-esterifies it back into phosphatidylcholine. This cycle is crucial for membrane phospholipid remodeling.

-

Immune Response: LPCs can amplify inflammatory responses by acting on immune cells like macrophages and monocytes.[9]

The diagram below illustrates the central role of 2-Oleoyl-sn-glycero-3-phosphocholine in phospholipid metabolism.

Caption: Metabolic pathways involving 2-Oleoyl-sn-glycero-3-phosphocholine.

Applications in Research and Drug Development

The unique properties of 2-Oleoyl-sn-glycero-3-phosphocholine make it a valuable tool in various scientific disciplines.

-

Model Membrane Studies: It is often incorporated into model lipid membranes (e.g., liposomes, supported lipid bilayers) to study the effects of membrane composition on protein function, lipid raft formation, and bilayer stability. Its presence can alter the physical properties of the membrane, providing insights into the dynamic nature of cellular membranes.

-

Drug Delivery Systems: As a component of liposomes, it can act as a permeation enhancer or a stabilizing agent. Its detergent-like properties can be harnessed to create mixed micelles for solubilizing poorly water-soluble drugs. However, its potential to induce membrane instability must be carefully controlled in formulation design.

-

Cell Permeabilization: In cell biology, low concentrations of LPC are used to gently permeabilize cell membranes, allowing the entry of antibodies, dyes, or other molecules into the cell interior without causing complete lysis.[6]

Experimental Protocols and Methodologies

Preparation of Vesicles via Thin-Film Hydration

This is the most common method for preparing multilamellar vesicles (MLVs), which can be further processed into unilamellar vesicles. The causality behind this multi-step process is to first create a homogenous, solvent-free lipid mixture and then hydrate it under controlled conditions to promote the self-assembly of bilayers.

Workflow Diagram:

Caption: Workflow for preparing lipid vesicles by the thin-film hydration method.

Step-by-Step Protocol:

-

Lipid Dissolution:

-

Accurately weigh the desired amount of 2-Oleoyl-sn-glycero-3-phosphocholine powder in a round-bottom flask.

-

Dissolve the lipid in a suitable organic solvent, typically chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v), to a concentration of 10-20 mg/mL. Ensure the lipid is fully dissolved to form a clear solution.

-

Rationale: Using an organic solvent ensures that the lipid is monomerically dispersed, allowing for the formation of a uniform film.

-

-

Thin Film Formation:

-

Remove the solvent under a gentle stream of inert gas (nitrogen or argon) while rotating the flask to create a thin, even film on the inner surface.[10] For larger volumes, a rotary evaporator is recommended.[11]

-

Rationale: A thin film maximizes the surface area for hydration, leading to more efficient vesicle formation.

-

-

Vacuum Drying:

-

Hydration:

-

Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask containing the dry lipid film. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tm) of the lipid.[11] For unsaturated lipids like 2-Oleoyl-LPC, hydration at room temperature is generally sufficient.

-

Agitate the flask by vortexing or hand-shaking. This process swells the lipid film, causing sheets of lipid bilayers to detach and form multilamellar vesicles (MLVs).[13]

-

Rationale: Hydration above the Tm ensures the lipid is in a fluid state, which is necessary for proper bilayer formation.

-

-

Sizing (Optional):

-

The resulting MLV suspension is typically polydisperse. To obtain a more homogenous population of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), further processing is required.

-

Sonication: Use a bath or probe sonicator to apply sonic energy to the MLV suspension.[12][13] This breaks down the large vesicles into smaller ones (typically 15-50 nm in diameter).

-

Extrusion: Repeatedly force the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This method produces LUVs with a diameter close to the pore size of the membrane.

-

Rationale: Sizing is critical for applications requiring a uniform particle size distribution, such as in drug delivery and biophysical characterization.

-

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity and quantity of 2-Oleoyl-sn-glycero-3-phosphocholine.

Step-by-Step Protocol:

-

Column Selection:

-

Mobile Phase:

-

Normal Phase: A gradient of chloroform/methanol/water or hexane/isopropanol/water is commonly used.

-

Reverse Phase: An isocratic mobile phase of ethanol/aqueous oxalic acid (e.g., 92:8 v/v) can separate PC, 1-acyl LPC, and 2-acyl LPC.[15] Methanol/acetonitrile mixtures with an additive like triethylamine can also be used.[14]

-

Rationale: The mobile phase is chosen to achieve optimal separation between the analyte and potential impurities or isomers. Triethylamine can reduce peak tailing by masking active sites on the stationary phase.[14]

-

-

Detection:

-

Since lysophospholipids lack a strong chromophore, UV detection at low wavelengths (~205 nm) can be used but may lack sensitivity.

-

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are preferred as they are mass-based detectors that do not require a chromophore and provide a more uniform response for different lipid species.[4][14]

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer provides the highest sensitivity and specificity, allowing for definitive identification and quantification.[16]

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of 2-Oleoyl-sn-glycero-3-phosphocholine.

-

Run samples and quantify based on the peak area relative to the calibration curve. An internal standard should be used to correct for variations in injection volume and instrument response.

-

Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the integrity of 2-Oleoyl-sn-glycero-3-phosphocholine, particularly due to its susceptibility to hydrolysis and oxidation.

-

Storage of Solid: The solid powder should be stored at -20°C under an inert atmosphere (argon or nitrogen).[6] It is hygroscopic and should be protected from moisture.[6] For frequent use, it is advisable to aliquot the powder into smaller vials to minimize exposure to air and moisture.

-

Storage of Solutions: If stored in an organic solvent like chloroform, solutions should also be kept at -20°C in amber glass vials to protect from light.[17] It is best practice to use deoxygenated solvents to prepare stock solutions to prolong stability.[6]

-

Chemical Stability: The ester linkage is susceptible to hydrolysis, especially at non-neutral pH. The double bond in the oleoyl chain is prone to oxidation, which can be accelerated by exposure to oxygen, light, and trace metal contaminants.[1][18] The rate of degradation increases with the degree of unsaturation and storage temperature.[19]

Conclusion

2-Oleoyl-sn-glycero-3-phosphocholine is a fundamentally important lysophospholipid with well-defined physicochemical properties that drive its significant roles in cell biology and its utility in pharmaceutical sciences. Its conical molecular shape, amphiphilicity, and propensity for acyl migration are key characteristics that researchers must understand and control. By employing the rigorous handling, storage, and experimental protocols detailed in this guide, scientists and drug developers can effectively harness the unique properties of this molecule for applications ranging from fundamental membrane research to the design of innovative drug delivery vehicles.

References

-

Wang, X., & De Camilli, P. (2023). Liposome preparation. protocols.io. [Link]

-

Pirc, K., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 10(7), 1503. [Link]

- Pradhan, P., & Jaiswal, M. (2015). LIPOSOME: METHOD OF PREPARATION, ADVANTAGES, EVALUATION AND ITS APPLICATION. Journal of Applied Pharmaceutical Research, 3(3), 1-7.

-

Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved January 14, 2026, from [Link]

-

Riedel, A., et al. (2015). Saturated and mono-unsaturated lysophosphatidylcholine metabolism in tumour cells: a potential therapeutic target for preventing metastases. Lipids in Health and Disease, 14, 71. [Link]

- Pedersen, M. H., et al. (2003). A Simple HPLC Method for the Simultaneous Analysis of Phosphatidylcholine and Its Partial Hydrolysis Products 1- and 2-Acyl Lysophosphatidylcholine. Journal of the American Oil Chemists' Society, 80(8), 837-839.

-

Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023). 1-Lysophosphatidylcholine. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). Cas 10015-85-7,Lecithindioleoyl. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023). Lysophosphatidylcholine. Retrieved January 14, 2026, from [Link]

-

Zhao, M., et al. (2008). Mechanism of lysophosphatidylcholine-induced lysosome destabilization. Journal of Cellular and Molecular Medicine, 12(5B), 2015-2025. [Link]

-

Payton, N. M., et al. (2014). Long Term Storage of Lyophilized Liposomal Formulations. AAPS PharmSciTech, 15(6), 1439-1447. [Link]

-

Wikipedia. (2023). Critical micelle concentration. Retrieved January 14, 2026, from [Link]

- Robins, S. J., & Patton, G. M. (1988). Separation and Quantitation of Phospholipid Classes by HPLC. In Methods in Enzymology (Vol. 163, pp. 293-303). Academic Press.

- Brouwers, J. F., et al. (1998). Quantitative analysis of phosphatidylcholine molecular species using HPLC and light scattering detection. Journal of Lipid Research, 39(2), 344-353.

- Han, X., & Gross, R. W. (2005). Comprehensive Approach to the Quantitative Analysis of Mitochondrial Phospholipids by HPLC-MS. Journal of Lipid Research, 46(5), 1071-1079.

-

ResearchGate. (2024). Phospholipids storage conditions?. Retrieved January 14, 2026, from [Link]

-

Payton, N. M., et al. (2013). Lyophilization of a triply unsaturated phospholipid: effects of trace metal contaminants. AAPS PharmSciTech, 14(2), 757-764. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5497103, 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. Retrieved January 14, 2026, from [Link].

-

ResearchGate. (2021). Lysophosphatidylcholines: Bioactive Lipids Generated During Storage of Blood Components. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of lysophosphatidylcholine-induced lysosome destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. 1-Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 10. Liposome preparation [protocols.io]

- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liposome Preparation - Echelon Biosciences [echelon-inc.com]

- 13. media.neliti.com [media.neliti.com]

- 14. researchgate.net [researchgate.net]

- 15. lib3.dss.go.th [lib3.dss.go.th]

- 16. Comprehensive Approach to the Quantitative Analysis of Mitochondrial Phospholipids by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Lyophilization of a triply unsaturated phospholipid: effects of trace metal contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Oleoyl-sn-glycero-3-phosphocholine: Properties, Signaling, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oleoyl-sn-glycero-3-phosphocholine, a prominent member of the lysophosphatidylcholine (LPC) family, is a bioactive lipid molecule that plays a crucial role in a myriad of cellular processes. Historically viewed as a mere intermediate in the metabolism of phosphatidylcholines, contemporary research has illuminated its significance as a signaling molecule in its own right. This guide provides a comprehensive technical overview of 2-Oleoyl-sn-glycero-3-phosphocholine, detailing its physicochemical properties, its intricate involvement in cellular signaling pathways, and its applications in research and drug development.

Core Properties of 2-Oleoyl-sn-glycero-3-phosphocholine

A thorough understanding of the fundamental properties of 2-Oleoyl-sn-glycero-3-phosphocholine is essential for its effective application in research and development. The key identifiers and physicochemical characteristics are summarized in the table below.

| Property | Value | Source |

| CAS Number | 22248-65-3 | [1] |

| Molecular Weight | 521.67 g/mol | [1] |

| Molecular Formula | C26H52NO7P | [1] |

| Synonyms | 2-Oleoyl-sn-glycero-3-phosphorylcholine, LysoPC(18:1(9Z)) | |

| Physical State | White to off-white powder | |

| Solubility | Soluble in chloroform and methanol |

Biochemical Significance and Signaling Pathways

2-Oleoyl-sn-glycero-3-phosphocholine is a key intermediate in the Lands cycle, a crucial pathway for the remodeling of phosphatidylcholines. This cycle allows for the modification of fatty acid chains within cellular membranes, thereby influencing membrane fluidity and the function of membrane-bound proteins. The production of 2-Oleoyl-sn-glycero-3-phosphocholine is primarily catalyzed by the enzyme phospholipase A2 (PLA2), which hydrolyzes the fatty acid at the sn-2 position of phosphatidylcholine.

Beyond its metabolic role, 2-Oleoyl-sn-glycero-3-phosphocholine and other LPCs act as signaling molecules by interacting with specific cell surface receptors, most notably G-protein coupled receptors (GPCRs), and by modulating the activity of intracellular enzymes.

G-Protein Coupled Receptor (GPCR) Signaling

Several GPCRs have been identified as receptors for LPCs, including GPR55.[2] The binding of 2-Oleoyl-sn-glycero-3-phosphocholine to these receptors can initiate a cascade of intracellular events. For instance, activation of GPR55 by LPCs has been shown to elicit intracellular calcium mobilization.[2] This increase in intracellular calcium can then trigger a variety of cellular responses, including the activation of downstream kinases and transcription factors.

Modulation of Protein Kinase C (PKC)

2-Oleoyl-sn-glycero-3-phosphocholine can also directly influence the activity of intracellular signaling enzymes such as Protein Kinase C (PKC).[3] Studies have shown that LPCs can activate PKC at low concentrations, while inhibiting it at higher concentrations.[4] This biphasic regulation of PKC activity suggests a complex role for 2-Oleoyl-sn-glycero-3-phosphocholine in modulating cellular processes that are dependent on PKC signaling, such as cell proliferation, differentiation, and apoptosis. The stimulatory effect of LPC on PKC often requires the presence of phosphatidylserine and calcium ions.[3]

Applications in Research and Drug Development

The unique properties of 2-Oleoyl-sn-glycero-3-phosphocholine make it a valuable tool in various research and drug development applications.

-

Liposome Formulation: As a lysophospholipid, it can be incorporated into liposomal formulations to modulate the stability, fluidity, and permeability of the lipid bilayer. While not forming bilayers on its own, its inclusion can influence the properties of liposomes made from other phospholipids.

-

Drug Delivery: The ability of LPCs to interact with cell membranes and signaling pathways is being explored for enhancing the delivery of therapeutic agents to target cells.

-

Cell Signaling Research: As a specific signaling molecule, it is used to investigate the roles of GPCRs and other signaling pathways in various physiological and pathological processes.

-

Detergent in Membrane Protein Crystallization: Its detergent-like properties make it useful for solubilizing and stabilizing membrane proteins for structural studies.

Experimental Protocol: In Vitro Cell Treatment

This protocol provides a general guideline for treating cultured cells with 2-Oleoyl-sn-glycero-3-phosphocholine to study its effects on cellular signaling. This protocol is adapted from a method used for a similar lysophosphatidylcholine species.[5]

Materials

-

2-Oleoyl-sn-glycero-3-phosphocholine

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Appropriate cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cultured cells of interest

Procedure

-

Preparation of LPC-BSA Complex:

-

Prepare a stock solution of 2-Oleoyl-sn-glycero-3-phosphocholine in an appropriate organic solvent (e.g., ethanol or chloroform) at a concentration of 10 mg/mL.

-

In a sterile tube, evaporate the desired amount of the LPC stock solution to dryness under a stream of nitrogen gas.

-

Prepare a solution of fatty acid-free BSA in serum-free cell culture medium at a concentration of 10% (w/v).

-

Resuspend the dried LPC film in the BSA-containing medium by vortexing to achieve the desired final concentration of the LPC-BSA complex. The BSA helps to solubilize the LPC and facilitate its delivery to the cells.

-

-

Cell Treatment:

-

Plate the cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Prior to treatment, wash the cells once with sterile PBS.

-

Replace the culture medium with fresh medium containing the prepared 2-Oleoyl-sn-glycero-3-phosphocholine-BSA complex at the desired final concentration. Include a vehicle control (medium with BSA only).

-

Incubate the cells for the desired period (e.g., from minutes to hours) to observe the specific cellular response.

-

-

Downstream Analysis:

-

Following incubation, the cells can be harvested and processed for various downstream analyses, such as:

-

Western blotting to assess the phosphorylation status of signaling proteins (e.g., ERK, Akt).

-

Calcium imaging to measure changes in intracellular calcium concentration.

-

Gene expression analysis (e.g., qPCR, RNA-seq) to investigate changes in transcript levels.

-

Cell viability or apoptosis assays.

-

-

Conclusion

2-Oleoyl-sn-glycero-3-phosphocholine has emerged from the shadow of its parent molecule, phosphatidylcholine, to be recognized as a critical lipid mediator with diverse biological functions. Its role in the Lands cycle highlights its importance in maintaining membrane homeostasis, while its activity as a signaling molecule through GPCRs and its modulation of key enzymes like PKC underscore its involvement in regulating complex cellular processes. For researchers and drug development professionals, a deep understanding of the properties and functions of 2-Oleoyl-sn-glycero-3-phosphocholine opens up new avenues for investigating disease mechanisms and developing novel therapeutic strategies.

References

-

Drzazga, A., et al. (2017). Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner. Biochemical and Biophysical Research Communications, 489(4), 435-441. [Link]

-

Kargl, J., et al. (2012). GPR55: signaling pathways and functions. BMC Pharmacology, 12(1), 1-10. [Link]

-

Oishi, K., et al. (1988). Regulation of protein kinase C by lysophospholipids. Potential role in signal transduction. The Journal of biological chemistry, 263(14), 6865–6871. [Link]

- Chemsigma. (n.d.). 2-Oleoyl-sn-glycero-3-phosphocholine [22248-65-3].

-

Asaoka, Y., et al. (1992). Role of lysophosphatidylcholine in T-lymphocyte activation: involvement of phospholipase A2 in signal transduction through protein kinase C. Proceedings of the National Academy of Sciences, 89(14), 6447-6451. [Link]

-

Mlinar, B., & Štrukelj, B. (2020). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 25(5), 1137. [Link]

-

JETIR. (2019). LIPOSOME: METHODS OF PREPARATIONS AND APPLICATIONS. JETIR, 6(6). [Link]

-

Pałkowska, K., et al. (2023). GPR55 agonist lysophosphatidylinositol and lysophosphatidylcholine inhibit endothelial cell hyperpolarization via GPR-independent suppression of Na+-Ca2+ exchanger and endoplasmic reticulum Ca2+ refilling. ResearchGate. [Link]

-

Wang, L., et al. (2020). Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway. Journal of International Medical Research, 48(10), 300060520963883. [Link]

-

Tsvetkov, D., & Tigyi, G. (1993). Effect of lysophosphatidylcholine on transmembrane signal transduction. Molekuliarnaia biologiia, 27(4), 725-736. [Link]

-

Henstridge, C. M., et al. (2010). Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses. Proceedings of the National Academy of Sciences, 107(27), 12355-12360. [Link]

-

Drzazga, A., et al. (2017). Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner. Biochemical and Biophysical Research Communications, 489(4), 435-441. [Link]

-

Yokoyama, K., et al. (1992). Lysophosphatidylcholine inhibits surface receptor-mediated intracellular signals in endothelial cells by a pathway involving protein kinase C activation. Circulation research, 71(6), 1422–1428. [Link]

-

Mouchlis, V. D., & Dennis, E. A. (2020). The L‐α‐Lysophosphatidylinositol/G Protein–Coupled Receptor 55 System Induces the Development of Nonalcoholic Steatosis and Steatohepatitis. Hepatology Communications, 4(11), 1696-1712. [Link]

-

Riedel, S., et al. (2015). Saturated and mono-unsaturated lysophosphatidylcholine metabolism in tumour cells: a potential therapeutic target for preventing metastases. BMC cancer, 15, 533. [Link]

Sources

- 1. 2-Dioleoyl-sn-glycero-3-phosphocholine-based nanoliposomes as an effective delivery platform for 17β-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of protein kinase C by lysophospholipids. Potential role in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saturated and mono-unsaturated lysophosphatidylcholine metabolism in tumour cells: a potential therapeutic target for preventing metastases - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Lysophospholipids in Signal Transduction: A Technical Guide for Researchers and Drug Developers

This guide provides an in-depth exploration of lysophospholipid signaling, offering a comprehensive resource for researchers, scientists, and drug development professionals. Moving beyond a simple overview, this document delves into the core mechanisms, experimental considerations, and therapeutic potential of these potent lipid mediators.

Part 1: The Emergence of Lysophospholipids as Key Signaling Molecules

Once considered mere intermediates in lipid metabolism, lysophospholipids (LPLs) are now recognized as critical extracellular signaling molecules that regulate a vast array of cellular processes.[1][2] These structurally simple lipids, characterized by a glycerol or sphingoid backbone, a single fatty acid chain, and a polar head group, exert their effects by activating specific cell surface receptors, primarily G protein-coupled receptors (GPCRs).[3][4][5]

This guide will focus on two of the most extensively studied lysophospholipids: lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P).[6][7] Understanding their synthesis, degradation, and receptor-mediated signaling is fundamental to appreciating their roles in both health and disease.

Biosynthesis and Degradation: A Tightly Regulated Balance

The bioavailability of LPA and S1P is meticulously controlled by a series of enzymatic pathways, ensuring that their signaling is spatially and temporally precise.

-

Lysophosphatidic Acid (LPA): Extracellular LPA is primarily generated through the action of the enzyme autotaxin (ATX), which hydrolyzes lysophosphatidylcholine (LPC) and other lysophospholipids.[6][8] Intracellularly, LPA can be produced from phosphatidic acid (PA) by phospholipases A1 and A2 (PLA₁ and PLA₂).[9] LPA signaling is terminated by the action of lipid phosphate phosphatases (LPPs), which dephosphorylate LPA to monoacylglycerol.[8]

-

Sphingosine-1-Phosphate (S1P): In contrast to LPA, S1P is synthesized intracellularly from sphingosine through the action of sphingosine kinases (SphK1 and SphK2).[10][11][12] To act as an extracellular signal, S1P must be transported out of the cell. S1P signaling is terminated by degradation via S1P lyase or by dephosphorylation back to sphingosine by S1P phosphatases.[13]

Part 2: The Lysophospholipid Receptor Superfamily: Gateways for Cellular Communication

The diverse biological effects of LPA and S1P are mediated by their interaction with specific GPCRs.[3][4][5] These receptors, often referred to as "Edg" (endothelial differentiation gene) receptors, are integral membrane proteins that translate the extracellular lipid signal into intracellular responses.[5]

LPA Receptors (LPARs): To date, at least six distinct LPA receptors have been identified (LPA₁₋₆).[8][14] These receptors exhibit differential coupling to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, leading to the activation of a wide range of downstream signaling pathways.[9][14]

S1P Receptors (S1PRs): There are five known S1P receptors (S1P₁₋₅), each with a unique tissue distribution and G protein coupling profile.[11][15][16] For example, S1P₁ couples exclusively to Gαi/o, while S1P₂ and S1P₃ can couple to Gαi/o, Gαq/11, and Gα12/13.[15] This differential coupling allows S1P to elicit a wide variety of cellular responses.

Part 3: Core Signal Transduction Pathways: From Receptor to Cellular Response

The binding of LPA and S1P to their respective GPCRs initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. These pathways are complex and often interconnected, allowing for fine-tuned regulation of cellular behavior.

Lysophosphatidic Acid (LPA) Signaling

LPA is a potent mitogen and chemoattractant for many cell types, playing crucial roles in processes such as wound healing, angiogenesis, and cancer progression.[17][18] The activation of LPARs triggers multiple downstream signaling cascades:

-

Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC).

-

Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway also involves the activation of the phosphoinositide 3-kinase (PI3K)-Akt survival pathway and the Ras-MAPK proliferation pathway.[14]

-

Gα12/13 Pathway: Activation of the small GTPase RhoA, which is a master regulator of the actin cytoskeleton. This pathway is critical for LPA-induced cell migration, invasion, and morphological changes.[9][15]

Caption: LPA Signaling Pathways.

Sphingosine-1-Phosphate (S1P) Signaling

S1P plays a critical role in a diverse range of physiological processes, including lymphocyte trafficking, vascular development, and endothelial barrier function.[10][13][15] Dysregulation of S1P signaling is implicated in autoimmune diseases, cancer, and fibrosis.[6][19][20] The signaling pathways activated by S1P receptors are similar to those of LPARs, but with distinct downstream consequences:

-

Gαi/o Pathway (via S1P₁): This is the primary pathway for S1P-mediated lymphocyte egress from lymph nodes.[10] Activation of this pathway also leads to the activation of Rac GTPase, promoting cell migration and endothelial barrier enhancement.[15]

-

Gαq/11 Pathway (via S1P₂ and S1P₃): Similar to LPA signaling, this leads to PLC activation and an increase in intracellular calcium.

-

Gα12/13 Pathway (via S1P₂ and S1P₃): Activation of RhoA, which in the context of S1P signaling, can antagonize Rac-mediated effects, leading to inhibition of cell migration in some cell types.[12]

Caption: S1P Signaling Pathways.

Part 4: Experimental Approaches to Interrogate Lysophospholipid Signaling

A robust understanding of lysophospholipid signaling requires a multi-faceted experimental approach. This section provides detailed, field-proven protocols for key assays.

Quantification of Lysophospholipids by LC-MS/MS

Accurate quantification of LPA and S1P in biological samples is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol: Lysophospholipid Extraction from Plasma for LC-MS/MS Analysis

-

Sample Preparation:

-

Thaw plasma samples on ice.[5]

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of an internal standard mixture containing deuterated or odd-chain LPA and S1P species.

-

-

Lipid Extraction (Biphasic Method):

-

Add 225 µL of ice-cold methanol to the plasma sample and vortex for 10 seconds.[21]

-

Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex for 10 seconds, followed by shaking for 10 minutes at 4°C.[21]

-

Induce phase separation by adding 188 µL of LC/MS-grade water and vortexing for 20 seconds.[21]

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.[5]

-

Carefully collect the upper organic phase into a new tube.

-

Re-extract the lower aqueous phase with an additional 250 µL of MTBE, centrifuge, and pool the organic phases.

-

-

Sample Concentration and Reconstitution:

-

Dry the pooled organic phase under a gentle stream of nitrogen or using a centrifugal evaporator.

-

Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a suitable C18 reversed-phase column.

-

Use a gradient elution with mobile phases containing appropriate modifiers (e.g., ammonium formate or formic acid) to achieve optimal separation and ionization.

-

Detect and quantify the different LPA and S1P species using multiple reaction monitoring (MRM) in negative and positive ion modes, respectively.

-

Assessing Downstream Signaling Events

Protocol: Western Blot Analysis of ERK1/2 Phosphorylation

Activation of the Ras-MAPK pathway is a common downstream event in lysophospholipid signaling.[8] Monitoring the phosphorylation of ERK1/2 is a reliable method to assess the activation of this cascade.

-

Cell Culture and Treatment:

-

Plate cells of interest in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with the desired concentrations of LPA or S1P for various time points (e.g., 5, 15, 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.[22]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.[22]

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[23]

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[8]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

-

-

Stripping and Re-probing:

Functional Cell-Based Assays

Protocol: Transwell Migration Assay

Cell migration is a key cellular response to lysophospholipid signaling.[19] The transwell migration assay is a widely used method to quantify this effect.

-

Preparation of Transwell Inserts:

-

Use transwell inserts with an appropriate pore size (e.g., 8 µm) for the cell type being studied.

-

If necessary, coat the underside of the insert membrane with an extracellular matrix protein (e.g., fibronectin or collagen) to promote cell adhesion.

-

-

Cell Preparation and Seeding:

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

-

Add 100-200 µL of the cell suspension to the upper chamber of the transwell insert.

-

-

Chemoattractant Addition and Incubation:

-

Fixation and Staining:

-

Quantification:

-

Wash the inserts with water to remove excess stain.

-

Visualize and count the migrated cells in several random fields of view under a microscope.

-

Alternatively, elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm using a plate reader.[24]

-

Part 5: Lysophospholipid Signaling in Disease and as a Therapeutic Target

The profound influence of LPA and S1P on fundamental cellular processes makes them key players in a variety of diseases, including cancer, fibrosis, and autoimmune disorders.[6][17][18][20] This has spurred significant interest in targeting these signaling pathways for therapeutic intervention.

Cancer: LPA is a well-established promoter of cancer progression, stimulating tumor cell proliferation, survival, migration, and invasion.[17][18] Elevated levels of LPA and ATX are found in several types of cancer, and their signaling pathways represent promising targets for anti-cancer therapies.[18][24]

Fibrosis: LPA, particularly through the LPA₁ receptor, is a potent inducer of fibrosis in various organs, including the lungs, kidneys, and liver.[6][18] Antagonists of LPA₁ are currently in clinical development for the treatment of idiopathic pulmonary fibrosis.

Autoimmune Diseases: The role of S1P in regulating lymphocyte trafficking has made it a prime target for the treatment of autoimmune diseases such as multiple sclerosis (MS).[10][11] S1P receptor modulators, such as fingolimod, sequester lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system.[10][11]

Data Summary: S1P Receptor Modulators in Clinical Use

| Drug Name | Receptor Selectivity | Approved Indication(s) | Mechanism of Action |

| Fingolimod | Non-selective (S1P₁, S1P₃, S1P₄, S1P₅) | Relapsing forms of multiple sclerosis | Functional antagonism of S1P receptors, leading to lymphocyte sequestration in lymph nodes.[10][11] |

| Siponimod | Selective for S1P₁ and S1P₅ | Secondary progressive multiple sclerosis | Similar to fingolimod, but with a more selective receptor profile, potentially reducing off-target effects. |

| Ozanimod | Selective for S1P₁ and S1P₅ | Relapsing forms of multiple sclerosis, Ulcerative colitis | Functional antagonism of S1P receptors, leading to lymphocyte sequestration. |

| Ponesimod | Selective for S1P₁ | Relapsing forms of multiple sclerosis | Highly selective for S1P₁, aiming to minimize side effects associated with other S1P receptor subtypes. |

Part 6: Future Directions and Concluding Remarks

The field of lysophospholipid signaling continues to evolve rapidly, with new discoveries constantly expanding our understanding of these versatile lipid mediators. Future research will likely focus on:

-

Deconvoluting the complexity of receptor signaling: Understanding how different receptor subtypes, G protein coupling, and downstream effectors contribute to specific cellular responses.

-

Exploring the roles of other lysophospholipids: While LPA and S1P are the most studied, other LPLs, such as lysophosphatidylinositol (LPI) and lysophosphatidylserine (LysoPS), are emerging as important signaling molecules with their own unique receptors and functions.[3]

-

Developing more selective and potent therapeutic agents: The success of S1P receptor modulators has paved the way for the development of new drugs targeting various components of the lysophospholipid signaling network.

References

-

Choi, J. W., Herr, D. R., Noguchi, K., Yung, Y. C., Lee, C. W., Mutoh, T., Lin, M. E., & Chun, J. (2010). LPA Receptors: Subtypes and Biological Actions. Annual Review of Pharmacology and Toxicology, 50, 157-186. [Link]

-

Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Neuropharmacology, 33(2), 91-101. [Link]

-

Makide, K., Uwamizu, A., Shinjo, R., Ishiguro, J., Okutani, M., Inoue, A., & Aoki, J. (2014). Novel lysophosphoplipid receptors: their structure and function. Journal of Lipid Research, 55(9), 1986-1995. [Link]

-

Tarasova, N. I., & Tarasov, K. V. (2004). Lysophospholipid receptors in cell signaling. Biochemistry. Biokhimiia, 69(7), 728-735. [Link]

-

Riaz, A., & Tekerle, V. (2014). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. Journal of Receptors and Signal Transduction, 34(1), 1-10. [Link]

-

Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature Reviews Molecular Cell Biology, 4(5), 397-407. [Link]

-

Cohen, J. A., & Chun, J. (2011). Mechanisms of fingolimod's efficacy and adverse effects in multiple sclerosis. Annals of Neurology, 69(5), 759-777. [Link]

-

Sheng, X., Yung, Y. C., Chen, A., & Chun, J. (2015). Lysophosphatidic acid signalling in development. Development, 142(8), 1390-1395. [Link]

-

Liliom, K., Tsukahara, T., Tsukahara, R., & Tigyi, G. (2006). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research, 47(6), 1189-1197. [Link]

-

ResearchGate. (n.d.). Downstream signaling pathways of sphingosine-1-phosphate (S1P) receptors.[Link]

-

O'Sullivan, C., & Dev, K. K. (2017). The structure and function of S1P receptors. Trends in Pharmacological Sciences, 38(10), 886-897. [Link]

-

Pyne, N. J., & Pyne, S. (2010). Sphingosine 1-phosphate and cancer. Nature Reviews Cancer, 10(7), 489-503. [Link]

-

Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research, 55(7), 1192-1214. [Link]

-

S1PRs modulators and how do they work? (2024, June 21). News-Medical.net. [Link]

-

What Are S1P Receptor Modulators? (2021, July 23). MyMSTeam. [Link]

-

Tan, S. T., Ramesh, T., & Toh, X. R. (2020). Emerging roles of lysophospholipids in health and disease. Progress in Lipid Research, 80, 101068. [Link]

-

Cartier, A., & Hla, T. (2019). Sphingosine 1-phosphate (S1P) and S1P signaling pathway modulators, from current insights to future perspectives. Frontiers in Pharmacology, 10, 47. [Link]

-

QIAGEN. (n.d.). Sphingosine-1-phosphate Signaling. GeneGlobe. [Link]

-

Kano, K., Aoki, J., & Hla, T. (2022). Lysophospholipid Mediators in Health and Disease. Annual Review of Pathology: Mechanisms of Disease, 17, 459-483. [Link]

-

ResearchGate. (n.d.). Western blot band for Erk and phopho(p)-Erk. [Link]

-

Wikipedia. (n.d.). Lysophospholipid receptor. [Link]

-

Birgbauer, E., & Chun, J. (2006). New developments in the biological functions of lysophospholipids. Cellular and Molecular Life Sciences, 63(23), 2695-2701. [Link]

-

Brindley, D. N., & Pilquil, C. (2020). Special Issue: Signaling by Lysophosphatidic Acid, Sphingosine 1-Phosphate, and Other Lysophospholipids in Cancers. Cancers, 12(12), 3738. [Link]

-

Rivera, R., & Chun, J. (2008). Biological effects of lysophospholipids. Reviews of Physiology, Biochemistry and Pharmacology, 160, 25-46. [Link]

-

Sun, Y., Liu, Y., & Li, J. (2019). Lysophosphatidic acid induces the migration and invasion of SGC-7901 gastric cancer cells through the LPA2 and Notch signaling pathways. Oncology Letters, 18(5), 5195-5202. [Link]

-

Eapen, S., George, A., & Srinivasan, R. (2011). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Cells Tissues Organs, 194(2-4), 116-121. [Link]

-

ResearchGate. (n.d.). Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]

-

Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. [Link]

-

Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]

-

Barbayianni, E., Kaffe, E., & Aidinis, V. (2021). Lysophosphatidic Acid: Promoter of Cancer Progression and of Tumor Microenvironment Development. A Promising Target for Anticancer Therapies? Cancers, 13(11), 2789. [Link]

-

Benesch, M. G. K., & Brindley, D. N. (2020). Lysophosphatidic Acid Signaling in Cancer. Cancers, 12(12), 3738. [Link]

-

Kano, K., Aoki, J., & Hla, T. (2022). Lysophospholipid Mediators in Health and Disease. Annual Review of Pathology, 17, 459-483. [Link]

-

Hama, K. (2009). Lysophospholipid receptors: signaling and biochemistry. John Wiley & Sons. [Link]

-

Wiley. (n.d.). Lysophospholipid Receptors: Signaling and Biochemistry. [Link]

-

ResearchGate. (n.d.). Novel lysophospholipid receptors; Their structure and function. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Western blot protocol | Abcam [abcam.com]

- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. multispaninc.com [multispaninc.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]

- 14. selectscience.net [selectscience.net]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. mdpi.com [mdpi.com]

- 18. stackscientific.nd.edu [stackscientific.nd.edu]

- 19. agilent.com [agilent.com]

- 20. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Lysophosphatidic acid induces the migration and invasion of SGC-7901 gastric cancer cells through the LPA2 and Notch signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchhub.com [researchhub.com]

- 24. Receptor-Ligand Binding Assays [labome.com]

The Pivotal Interplay: A Technical Guide to the Interaction of 2-Oleoyl-sn-glycero-3-phosphocholine with Membrane Proteins

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the critical interactions between 2-Oleoyl-sn-glycero-3-phosphocholine (LPC) and membrane proteins. Moving beyond a simple catalog of facts, this document delves into the mechanistic underpinnings of these interactions, offering field-proven insights into experimental design and interpretation. Here, we dissect the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for robust and reproducible results.

Section 1: Foundational Principles of the LPC-Membrane Protein Interface

2-Oleoyl-sn-glycero-3-phosphocholine, a lysophospholipid, is more than a mere structural component of the cell membrane; it is an active modulator of membrane protein function. Its unique single-chain structure introduces localized changes in membrane curvature and fluidity, profoundly influencing the conformational dynamics and activity of embedded proteins.[1][2] Understanding this interplay is paramount for elucidating fundamental biological processes and for the rational design of therapeutics targeting membrane proteins.[3]